5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[221]heptan-2-YL}pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a methylsulfanyl group, and a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylsulfanyl group, and the attachment of the bicyclo[2.2.1]heptane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide analogs with variations in the bicyclo[2.2.1]heptane moiety.
- Pyrimidine derivatives with different halogen substituents (e.g., fluorine, bromine).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3OS/c1-15(2)9-5-6-16(15,3)11(7-9)19-13(21)12-10(17)8-18-14(20-12)22-4/h8-9,11H,5-7H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXGRJJMKMRGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=NC(=NC=C3Cl)SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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